Tropine-3-thiol HCl
Overview
Description
Tropine-3-thiol HCl is a useful research compound. Its molecular formula is C8H16ClNS and its molecular weight is 193.74 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Tropine-3-thiol Hydrochloride is a derivative of Tropine , an oxidative product of Tropane . Tropane alkaloids are known to possess anticholinergic properties, meaning they can block the neurotransmitter acetylcholine action in the central and peripheral nervous system by binding at either muscarinic and/or nicotinic receptors . Therefore, it is likely that Tropine-3-thiol Hydrochloride may also interact with these receptors.
Mode of Action
Given its structural similarity to other tropane alkaloids, it is plausible that it may also exhibit anticholinergic properties by blocking the action of acetylcholine at muscarinic and/or nicotinic receptors . This interaction can result in various physiological changes, depending on the specific receptor subtype and location within the body.
Biochemical Pathways
Tropane alkaloids, including Tropine, are derived from the amino acid ornithine and acetate units . The biosynthesis of these compounds involves a series of enzymatic reactions, including the formation of N-methylpyrrolinium cation from ornithine . .
Result of Action
Given its potential anticholinergic properties, it may cause a decrease in the activity of acetylcholine, a neurotransmitter that plays a key role in many functions of the body including muscle movement, heart rate, dilation of blood vessels, and secretion of certain hormones and enzymes .
Action Environment
The action, efficacy, and stability of Tropine-3-thiol Hydrochloride could potentially be influenced by various environmental factors. These could include the pH of the environment, the presence of other substances that could interact with the compound, and the temperature. For instance, Tropine-3-thiol Hydrochloride is hygroscopic and should be stored under an inert atmosphere at 2-8°C .
Properties
IUPAC Name |
(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octane-3-thiol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NS.ClH/c1-9-6-2-3-7(9)5-8(10)4-6;/h6-8,10H,2-5H2,1H3;1H/t6-,7+,8?; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOTZTIZFEAOBRO-PAFGHYSMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1CC(C2)S.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@@H]2CC[C@H]1CC(C2)S.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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